molecular formula C16H22O2 B2708745 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid CAS No. 923249-62-1

1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid

Cat. No. B2708745
CAS RN: 923249-62-1
M. Wt: 246.35
InChI Key: NJZGYIVRHNPBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid” is a useful research chemical with the molecular formula C16H22O2 and a molecular weight of 246.34 . It is also known by its CAS number 923249-62-1 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopentane ring attached to a carboxylic acid group and a tert-butylphenyl group . The InChI key for this compound is NJZGYIVRHNPBFP-UHFFFAOYSA-N .

Scientific Research Applications

Supramolecular Self-Assembly

A study explored the racemic crystal structures of six disubstituted and trisubstituted cyclopentane derivatives, including a 4-tert-butyl derivative and three tert-butyl derivatives of cyclopentane carboxylic acid. These compounds form racemic crystals primarily determined by intermolecular hydrogen bonds, leading to different patterns of supramolecular self-assembly. This insight into hydrogen bonding patterns can inform the design of novel materials and molecules with specific properties (Kălmăn et al., 2001).

Catalysis

Cyclohexa-1,4-dienes with a tert-butyl group, similar in structure to 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid, have been shown to function as isobutane equivalents in catalysis. This application in transfer hydro-tert-butylation opens new pathways for incorporating tertiary alkyl groups into carbon frameworks, demonstrating the potential of such compounds in synthetic chemistry and catalysis (Sebastian Keess & M. Oestreich, 2017).

Drug Design Isosteres

In drug design, the cyclopentane-1,3-dione unit, structurally related to this compound, has been identified as a novel isostere for the carboxylic acid functional group. This discovery has implications for the development of new therapeutics, offering an alternative to traditional carboxylic acid moieties in drug molecules (Ballatore et al., 2011).

Organic Electronics and Sensory Materials

Tert-butyl derivatives, including those structurally related to this compound, have been incorporated into organic materials to enhance their properties. For instance, benzothiazole-modified carbazole derivatives with tert-butyl moieties have shown potential in forming strong blue emissive nanofibers. These materials can detect volatile acid vapors, highlighting their application in chemical sensors and organic electronics (Jiabao Sun et al., 2015).

properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-15(2,3)12-6-8-13(9-7-12)16(14(17)18)10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGYIVRHNPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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